Product packaging for Phthalimidoamlodipine(Cat. No.:CAS No. 88150-62-3)

Phthalimidoamlodipine

Cat. No.: B1677751
CAS No.: 88150-62-3
M. Wt: 539 g/mol
InChI Key: AHHPZGUFLGCZCF-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyridine (B1217469) Chemistry

Phthalimidoamlodipine belongs to the dihydropyridine class of organic compounds. google.com The core of its structure is a 1,4-dihydropyridine (B1200194) ring, a heterocycle that is fundamental to the pharmacological activity of a class of drugs known as calcium channel blockers. Amlodipine (B1666008) itself is a prominent member of this class. google.com The defining feature of this compound is the presence of a phthalimido group attached to the ethoxymethyl side chain at the 2-position of the dihydropyridine ring. google.com This phthalimido group serves as a protecting group for the primary amine function that is characteristic of amlodipine. google.comjustia.com The general synthetic strategy for amlodipine and related dihydropyridines often involves the use of such amino-protected precursors, which are then deprotected in a final step to yield the active pharmaceutical ingredient (API). google.comjustia.com Other protecting groups that have been explored include benzylamino, dibenzylamino, and azido (B1232118) groups. google.comjustia.com

Role as a Strategic Synthetic Intermediate for Amlodipine Production

The primary and most significant role of this compound is that of a key intermediate in the industrial-scale synthesis of amlodipine. google.comgoogle.com Its utility stems from several advantageous properties compared to other potential precursors.

One of the key advantages of using this compound is its stability and the relative safety of its synthesis. google.comgoogle.com For instance, the use of an azido-amlodipine intermediate, while chemically feasible, poses a significant explosion risk, making it less suitable for large-scale industrial production. google.comgoogle.com In contrast, this compound is a stable, solid compound that can be easily isolated and purified. google.com This ease of handling and reduced hazard profile makes it a preferred choice in commercial manufacturing.

The synthesis of this compound itself has been the subject of considerable research to optimize yield and purity. google.comjustia.com A common synthetic route involves the Hantzsch pyridine (B92270) synthesis or variations thereof. One approach involves the reaction of a substituted benzaldehyde (B42025), such as 2-chlorobenzaldehyde (B119727), with an alkyl 3-aminocrotonate and an amino-protected aminoethoxymethylacetoacetate. justia.comgoogle.com Specifically, ethyl 4-(2-(phthalimido)ethoxy)acetoacetate can be reacted with methyl 2-(2-chlorobenzylidene)acetoacetate in a suitable solvent like ethanol (B145695) to produce this compound. epo.org Research has also focused on developing one-pot procedures to streamline the process, reduce solvent usage, and minimize processing time. googleapis.com

The conversion of this compound to amlodipine is a straightforward deprotection step. This is typically achieved by reacting this compound with an aqueous solution of methylamine (B109427). google.comgoogle.com This reaction effectively removes the phthaloyl group, revealing the primary amino group of amlodipine. The resulting amlodipine free base can then be converted to a pharmaceutically acceptable salt, such as the besylate salt, for formulation into the final drug product. google.com

Significance as a Process-Related Impurity in Amlodipine Manufacturing

While this compound is a crucial intermediate, its presence in the final amlodipine drug substance is considered an impurity. chemsrc.comsynzeal.com As a process-related impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final pharmaceutical product. Regulatory authorities set stringent limits on the levels of such impurities in APIs. Therefore, the detection and quantification of this compound are critical aspects of quality control in amlodipine manufacturing.

The presence of this compound as an impurity can arise from the incomplete deprotection of the intermediate during the final synthetic step. google.com If the reaction with methylamine does not proceed to completion, residual this compound will be carried over into the crude amlodipine product. Consequently, robust analytical methods are required to detect and quantify trace amounts of this impurity.

High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. ceon.rs Developing and validating HPLC methods that can effectively separate amlodipine from this compound and other potential impurities is a key focus of pharmaceutical analysis. ceon.rs These methods are essential for routine quality control testing of amlodipine batches before their release for formulation. google.com The goal is to ensure that the level of this compound impurity is below the predetermined acceptable limit, which is often set at very low levels, such as less than 0.1% by weight. google.com

Evolution of Research Perspectives on this compound

The research perspective on this compound has evolved from its initial conception as a mere synthetic precursor to a compound of significant interest in its own right, primarily from a process chemistry and analytical standpoint.

Early research, as documented in patents and medicinal chemistry journals, focused on the fundamental synthesis of dihydropyridine derivatives and the initial strategies for preparing amlodipine, where this compound was identified as a viable intermediate. google.comjustia.com The initial reported yields for its synthesis were often modest, prompting further investigation into more efficient synthetic methodologies. google.comgoogle.com

Subsequent research efforts have been directed towards optimizing the synthesis of this compound to improve yield, purity, and industrial scalability. This has led to the development of novel starting materials and reaction conditions that minimize the formation of side products and simplify the purification process. google.comjustia.com The focus has been on creating a more efficient and economical manufacturing process for amlodipine by refining the synthesis of its key intermediate.

More recently, the emphasis has shifted towards the analytical challenges associated with this compound as an impurity. The development of sophisticated and "green" analytical methods, such as eco-friendly HPLC techniques, reflects the growing importance of sustainable practices in the pharmaceutical industry. ceon.rs Furthermore, this compound and its analogues are now used as reference standards for the purity testing of amlodipine, highlighting its critical role in ensuring the quality of the final drug product. google.com This underscores a mature understanding of the compound's lifecycle within the pharmaceutical manufacturing process, from its creation as an intermediate to its potential presence as a critical quality attribute to be monitored in the final API.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27ClN2O7 B1677751 Phthalimidoamlodipine CAS No. 88150-62-3

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPZGUFLGCZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893841
Record name Phthalimidoamlodipine
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Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-62-3
Record name Phthaloylamlodipine
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Record name Phthalimidoamlodipine
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Record name Phthalimidoamlodipine
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Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
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Record name PHTHALIMIDOAMLODIPINE
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Synthetic Methodologies and Process Chemistry Research

Historical Overview of Phthalimidoamlodipine Synthesis Routes

The synthesis of this compound has historically followed the principles of the Hantzsch pyridine (B92270) synthesis. bibliomed.orgjapsonline.com This classical approach involves the condensation of three main components: a substituted benzaldehyde (B42025) (like 2-chlorobenzaldehyde), an amino-protected aminoethoxymethylacetoacetate, and methyl 3-aminocrotonate. google.com

One of the earliest documented routes involved reacting 2-chlorobenzaldehyde (B119727) with methyl 3-aminocrotonate and an amino-protected aminoethoxymethylacetoacetate. google.com The phthalimido group was chosen as a protective group due to its stability and the relative ease of its subsequent removal to yield amlodipine (B1666008). google.com However, these initial methods often suffered from low yields, with one of the first schemes reporting a yield of only 25%. google.com

Another historical approach involved the reaction of [N-{2-hydroxyethyl}] phthalimide (B116566) with ethyl 4-chloroacetoacetate to form an intermediate, which was then reacted with ortho-chlorobenzaldehyde and subsequently cyclized with methyl (E)-3-aminocrotonate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The quest for more efficient and economical production of this compound has driven significant research into optimizing reaction conditions. Key areas of investigation have included reactant stoichiometry, solvent systems, and the effects of temperature and pressure. The overarching goal of this research is to maximize the yield and purity of the final product while minimizing reaction times and the formation of impurities. beilstein-journals.orggithub.io

Investigation of Reactant Stoichiometry and Concentration

The stoichiometry of a reaction, which dictates the quantitative relationship between reactants and products, is a critical factor in optimizing the synthesis of this compound. ung.edulibretexts.org Precise control over the molar ratios of the reactants is essential to ensure the complete consumption of the limiting reactant and to minimize the formation of byproducts. khanacademy.org

Impact of Solvent Systems on Reaction Efficiency

The choice of solvent is a crucial parameter in the synthesis of this compound, as it can significantly influence reaction rates and yields. google.com Solvents can affect the solubility of reactants and intermediates, the stability of transition states, and the course of the reaction. nih.gov

For the synthesis of this compound, a variety of organic solvents have been investigated. google.com These include:

Hydrocarbons: Toluene (B28343), xylene, n-heptane, cyclohexane, and n-hexane. google.com

Nitriles: Acetonitrile and propionitrile. google.com

Halogenated hydrocarbons: Dichloromethane (B109758), 1,2-dichloroethane, and chloroform. google.com

Alcohols: Isopropanol is frequently used, particularly in the reaction between the key intermediate and methyl 3-aminocrotonate. google.comgoogle.com

The selection of an appropriate solvent system is also critical for the purification of this compound. Recrystallization or slurrying in solvents like ethyl acetate, n-propyl acetate, or dichloromethane can be employed to achieve high purity. google.com In some cases, a mixture of solvents, such as toluene and isopropyl alcohol, is used during the reaction to optimize both the reaction rate and the subsequent isolation of the product.

Temperature and Pressure Effects on Process Performance

Temperature is a key parameter that is carefully controlled throughout the synthesis of this compound to manage reaction kinetics and minimize the formation of impurities. The reaction to form the dihydropyridine (B1217469) ring is thermally driven and is often carried out at elevated temperatures, typically between 70-90°C, to increase the reaction speed. google.comgoogle.com

Conversely, cooling the reaction mixture is a critical step for the isolation and purification of the final product. After the reaction is complete, the mixture is cooled, often to between 0-5°C, to induce crystallization of the this compound, allowing it to be separated in a solid state. google.com The drying of the purified product is also temperature-controlled to ensure the removal of residual solvents without causing degradation.

While pressure is not as commonly cited as a primary control parameter in the main reaction steps for this compound synthesis, it is inherently managed, for example, by conducting reactions under an inert nitrogen atmosphere to prevent side reactions.

Development of Novel Synthetic Pathways

The pursuit of more efficient and sustainable methods for producing this compound has led to the exploration of novel synthetic pathways. researchgate.netchemical.ai These efforts are focused on improving yields, reducing the number of synthetic steps, and utilizing more environmentally friendly reagents and catalysts. dtu.dk

One area of development has been the creation of stable intermediates that can be easily purified, thereby reducing the formation of side products in subsequent steps. google.com For instance, a process was developed to create a specific intermediate, 4-(2-chlorophenyl)-2-{2-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)ethoxy]acetyl}acrylic acid ethyl ester, which can then be reacted with methyl aminocrotonate to form this compound. google.com This approach allows for better control over the reaction and leads to a purer final product. google.com

Research has also focused on one-pot synthesis methods, which aim to reduce solvent usage and processing time by combining multiple reaction steps into a single procedure.

Catalytic Approaches in this compound Formation

Catalysis plays a vital role in modern organic synthesis, and its application to the formation of this compound has been a key area of research. nih.govmdpi.com Catalysts are employed to increase the rate of reaction, often allowing for milder reaction conditions and improved selectivity, which can lead to higher yields and purities. mdpi.com

In the synthesis of this compound, both acid and base catalysts are utilized. For example, the condensation of an intermediate with ortho-chlorobenzaldehyde can be catalyzed by a combination of piperidine (B6355638) (a base) and acetic acid (an acid). google.com

Furthermore, the reaction between the resulting benzylidene compound and methyl 3-aminocrotonate can be enhanced by the addition of a catalytic amount of a strong acid. google.com This catalytic approach helps to drive the reaction forward and can be combined with the use of a dehydrating agent, such as a molecular sieve, to trap the water formed during the reaction and further improve the yield. google.com The use of such catalytic systems is a significant step towards developing more efficient and greener synthetic protocols for this compound. nih.gov

Stereoselective Synthesis Considerations

The synthesis of this compound involves the creation of a chiral center at the C4 position of the dihydropyridine ring. bhu.ac.inmdpi.com Consequently, stereoselectivity is a critical consideration in its process chemistry. The pharmacological activity of amlodipine, the deprotected form of this compound, resides primarily in the S-(-)-enantiomer. beilstein-journals.org Synthetic strategies, therefore, aim to either resolve a racemic mixture or directly synthesize the desired enantiomer.

Generally, the classic Hantzsch dihydropyridine synthesis yields a racemic mixture of the unsymmetrical product. mdpi.com The development of stereoselective synthesis methods is a key focus in medicinal chemistry to produce enantiomerically pure compounds. mdpi.com Two primary approaches are considered for obtaining the desired stereoisomer of this compound's derivatives: resolution of a racemic mixture and asymmetric synthesis.

Asymmetric Synthesis To improve efficiency and yield, significant research has focused on the asymmetric synthesis of 1,4-dihydropyridines. These methods aim to create the C4 chiral center with a specific stereochemistry directly.

Key strategies in asymmetric synthesis include:

Use of Chiral Auxiliaries: One approach involves using a chiral auxiliary to guide the stereochemical outcome of the reaction. For instance, an efficient and highly enantioselective variant of the Hantzsch synthesis has been developed using a chiral aminocrotonate derived from natural amino acids like D-valine or L-valine. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphonic acids, have been successfully employed in three-component cyclization reactions to generate chiral 1,4-dihydropyridines with excellent enantiomeric excess (up to 98% ee). rsc.org

Chiral Precursors: Another strategy involves the diastereoselective addition of an aryllithium reagent to a chiral pyridine derivative, establishing the desired stereocenter. ic.ac.uk This methodology has been explored for the synthesis of pharmacologically important dihydropyridines. ic.ac.uk

Strategies for Minimizing Side Product Formation

During the synthesis of this compound, the formation of impurities and side products is a significant concern as it can impact the purity and yield of the final product. researchgate.net Research has identified several key impurities and developed strategies to mitigate their formation.

The reactivity of the starting materials and intermediates in the Hantzsch reaction can lead to the formation of various side products. researchgate.net Controlling reaction conditions and the purity of raw materials is essential. For example, the reaction to form the this compound precursor is moisture-sensitive, requiring that solvents, bases, and reagents be used in anhydrous conditions with a moisture content of less than or equal to 0.1% w/v. google.com The use of molecular sieves can help remove water from the reaction mixture and prevent the formation of side products. google.com

Some of the identified impurities and the strategies to minimize them are detailed below.

Impurity Name/TypeOrigin/CauseMinimization StrategyReference
4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl esterSide reaction during the Hantzsch condensation.Optimizing the one-pot synthesis procedure can limit this impurity to less than 0.5% by weight. whiterose.ac.uk
Transesterification ImpuritiesUse of alcoholic solvents (e.g., ethanol (B145695), methanol (B129727), isopropanol) during synthesis or subsequent processing steps.Avoiding the use of alcohol solvents in the overall preparation and purification steps can reduce the possibility of transesterification. google.com
Impurity EForms during the deprotection step to create amlodipine base, particularly when using reagents like methylamine (B109427) or hydrazine (B178648) hydrate.Increasing the equivalents of the deprotecting reagent can help reduce this impurity, though it may not be sufficient to lower it to acceptable levels. Further purification is often required. rsc.org
Phthalate Esters (e.g., bis(2-ethylhexyl) phthalate)Leaching from plastic materials used for the storage of solvents involved in the synthesis.Careful selection and testing of packaging and process equipment materials to ensure they do not leach impurities into the reaction solvents. nih.gov

Recrystallization and Purification Techniques for this compound

This compound, being a key intermediate, must be purified to a high degree to ensure the quality of the final active pharmaceutical ingredient. whiterose.ac.ukresearchgate.net Recrystallization is a primary and highly effective method for purifying the crude this compound obtained from synthesis. ic.ac.ukresearchgate.net A single recrystallization has been reported to yield the product in over 98% purity. researchgate.net

The fundamental principle of recrystallization involves dissolving the crude compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the purified compound to crystallize while impurities remain dissolved in the mother liquor.

Several specific techniques and solvent systems have been developed for the purification of this compound. The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly at room temperature.

The table below summarizes various recrystallization and purification methods found in the literature.

TechniqueSolvent SystemProcess DescriptionReference
Two-Solvent RecrystallizationSolvent: Methylene (B1212753) chloride (a chlorinated hydrocarbon) Anti-solvent: n-HexaneThe crude this compound is dissolved in methylene chloride at 30-35°C. After filtering any insoluble matter, n-hexane is added slowly to the filtrate, inducing crystallization of the pure product. ic.ac.uk
Slurry WashingMethanolThe wet cake of crystallized this compound is mixed with methanol at room temperature for about 30 minutes, filtered, and then dried. ic.ac.uk
SlurificationHexane (B92381)The isolated this compound salt is suspended and stirred in hexane to wash away insoluble impurities before proceeding to the next reaction step. google.com
Crystallization from AcidAcetic AcidAfter the initial reaction in isopropanol, the residue is treated with acetic acid at room temperature for an extended period (16-24 hours) to crystallize the crude this compound. ic.ac.uk

These purification steps are crucial for removing unreacted starting materials, by-products, and other process-related impurities, ensuring that the this compound intermediate meets the stringent quality requirements for pharmaceutical manufacturing. ic.ac.ukresearchgate.net

Impurity Profiling and Control in Pharmaceutical Synthesis

Identification of Phthalimidoamlodipine as a Critical Impurity

This compound, known formally as 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, is recognized as a critical process-related impurity in the synthesis of Amlodipine (B1666008). veeprho.comsvaklifesciences.comnih.gov It is also identified in various pharmacopoeias under synonyms such as Amlodipine EP Impurity A and Amlodipine Related Compound D. veeprho.com This compound is not just an impurity but also a key intermediate in one of the common synthetic routes for Amlodipine. google.com

The synthesis of Amlodipine often involves the use of a phthalimido group as a protecting group for the primary amine function of the side chain. google.comgoogle.com this compound is the resulting protected precursor, which is then subjected to a deprotection step to yield the final Amlodipine active pharmaceutical ingredient (API). google.comgoogle.com Its critical nature as an impurity stems from its structural similarity to Amlodipine and its potential to persist in the final drug substance if the deprotection reaction is incomplete. Regulatory agencies require strict control over its levels in the final product to ensure the safety, quality, and efficacy of Amlodipine. scirp.orgresearchgate.net

Table 1: Identification of this compound
IdentifierDetails
Chemical Name3-Ethyl 5-methyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate nih.gov
Pharmacopoeial SynonymsAmlodipine EP Impurity A, Amlodipine Related Compound D veeprho.com
CAS Number88150-62-3 veeprho.comsvaklifesciences.com
Role in SynthesisKey intermediate and process-related impurity google.com

Mechanisms of this compound Formation during Amlodipine Synthesis

This compound is intentionally synthesized as a precursor to Amlodipine. google.com Its formation is a central part of a widely used synthetic strategy that employs a phthalimido protecting group to shield the reactive amino group on the ethoxyethyl side chain during the construction of the dihydropyridine (B1217469) ring. google.comgoogle.com The core of this synthesis often relies on the Hantzsch reaction, where precursors like ethyl 4-(2-(phthalimido)ethoxy)acetoacetate are reacted with a benzaldehyde (B42025) derivative and an aminocrotonate. google.comresearchgate.net

The primary mechanism by which this compound persists as an impurity in the final Amlodipine product is through the incomplete deprotection of the phthalimido group. google.comgoogle.com This final conversion step, typically achieved by reacting this compound with reagents like aqueous methylamine (B109427), must be driven to completion to minimize the residual amount of the intermediate. google.com

The quality and purity of the reagents used in the synthesis are paramount to controlling the level of this compound and other impurities. The use of high-purity starting materials, such as 2-chlorobenzaldehyde (B119727), ethyl 4-(2-(phthalimido)ethoxy)acetoacetate, and methyl aminocrotonate, is essential. google.com Impurities in these raw materials can participate in unwanted side reactions, leading to the formation of byproducts that are difficult to separate from the desired this compound intermediate. This can complicate the purification process and potentially carry over into the final Amlodipine API. Therefore, stringent quality control of all raw materials is a critical step in minimizing impurity formation.

Impact of this compound Impurity on Amlodipine Quality Attributes

The presence of this compound as an impurity directly impacts the quality, safety, and regulatory compliance of the final Amlodipine drug substance. Pharmaceutical guidelines mandate strict limits on impurities in APIs. ceon.rs As a process-related impurity, this compound must be controlled to within predetermined levels, which are often set at 1.0% or less, with more stringent specifications typically requiring levels below 0.5% or even 0.1%. google.com Exceeding these limits can result in batch rejection, affecting production efficiency and costs. google.com

The assessment of Amlodipine purity and the quantification of the this compound impurity are performed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. nih.govgoogle.comscirp.org These methods are designed to be specific and sensitive enough to separate and accurately quantify this compound from Amlodipine and other potential impurities. scirp.org

The purity of the this compound intermediate is often tested before the final deprotection step. google.com This in-process control allows for the evaluation of the synthesis efficiency. If the level of impurities within the intermediate batch is above a set limit, the batch may be subjected to further purification, such as recrystallization, to meet the required quality standard before proceeding. google.com

Table 2: Analytical Methods for Purity Assessment
TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Primary method for identification and quantification of this compound and other impurities in Amlodipine. nih.govgoogle.comscirp.org nih.govgoogle.comscirp.org
Thin-Layer Chromatography (TLC)Used for monitoring reaction progress and for purity assessment. google.com google.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Used to identify the mass of impurities for structural characterization. nih.gov nih.gov

Strategies for Impurity Mitigation and Control

A multi-faceted approach is employed to mitigate and control the levels of this compound in Amlodipine synthesis. These strategies focus on process optimization and rigorous in-process controls.

In-Process Purity Testing: A crucial control strategy is to assay a sample from the batch of this compound for impurities before the final deprotection step. google.com This allows for early detection of non-conforming batches.

Reprocessing of Intermediate: If a batch of this compound is found to contain impurities above the predetermined limit, it can be reprocessed or purified, often through crystallization, to reduce the impurity level. google.com Alternatively, the batch may be discarded, preventing the generation of a final Amlodipine product that would fail to meet quality specifications. google.com

Optimization of Deprotection: Ensuring the deprotection reaction goes to completion is critical. This involves optimizing reaction conditions such as temperature, reaction time, and the concentration of the deprotecting agent (e.g., methylamine) to maximize the conversion of this compound to Amlodipine.

Purification of Intermediates: As mentioned, isolating and purifying key intermediates in the synthetic pathway can significantly reduce the formation of side products. The crystallization of ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate is one such example that leads to a higher purity of the subsequent this compound intermediate. epo.org

Final Product Purification: The final Amlodipine API or its salt form undergoes purification steps, such as recrystallization, to remove any remaining this compound and other impurities to ensure the final product meets the stringent requirements of pharmacopoeias.

By implementing these control strategies, manufacturers can ensure the consistent production of high-quality Amlodipine with minimal levels of the this compound impurity.

Process Modifications to Reduce Impurity Levels

The control of impurities in the synthesis of this compound, a key intermediate for Amlodipine, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). researchgate.net Impurities can originate from various sources, including starting materials, intermediates, reagents, and even process equipment. researchgate.netveeprho.com Therefore, strategic process modifications are essential to minimize their formation and ensure a high-purity product.

One significant source of impurities is the inherent reactivity of the starting materials, which can lead to the formation of side products. google.com To mitigate this, purification of the crude this compound product is a standard practice. Techniques such as column chromatography using silica gel or recrystallization can be employed to remove these unwanted substances. google.com For instance, a mixture of ethyl acetate and n-heptane has been used as an eluent in chromatographic purification. google.com

Another critical aspect of process control involves the careful selection and handling of all materials that come into contact with the chemical synthesis process. An investigation revealed that impurities can be introduced from unexpected sources, such as plastic materials used for storing solvents. Specifically, the plasticizer bis(2-ethylhexyl) phthalate (DEHP) was found to leach from storage containers and react with the drug substance to form a new impurity. researchgate.net This highlights the necessity of using inert materials (like glass-lined reactors) and ensuring that all solvents and reagents are free from contaminants that could participate in side reactions. researchgate.netnih.gov

Effective impurity control strategies are built upon a thorough understanding of the synthetic route and the potential for impurity formation. veeprho.com These strategies include:

Control of Input Materials: Implementing stringent specifications for starting materials, reagents, and solvents to prevent the introduction of impurities at the beginning of the process. veeprho.com

In-Process Controls: Monitoring the reaction at critical stages to ensure it is proceeding as expected and to detect the formation of impurities in real-time, allowing for adjustments to be made. veeprho.com

Purging of Impurities: Designing the manufacturing process to effectively remove impurities at various stages, particularly during isolation and purification steps. veeprho.com

By integrating these process modifications, manufacturers can significantly reduce impurity levels, leading to a more robust and reliable synthesis of high-purity this compound.

Adherence to Pharmacopeial Standards for Acceptable Limits

Ensuring that this compound meets established purity criteria is a fundamental requirement of pharmaceutical manufacturing. This involves adherence to the standards set by major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). This compound is recognized in these compendia, often listed as a specified impurity of Amlodipine, for example, as "Amlodipine besilate impurity A" by the EP. sigmaaldrich.comnih.govchemicalbook.com

The presence of impurities, even in trace amounts, is often inevitable in chemical syntheses. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines to establish acceptable limits for these impurities in drug substances and products. researchgate.netnih.gov The objective is to ensure that any impurity is present at a level that poses no risk to patient safety. usp.org

For intermediates like this compound, controlling impurities is crucial because their presence can carry over to the final API. google.com While specific pharmacopeial limits for this compound as a standalone substance are not as extensively detailed as for the final drug, industry practice and regulatory expectations demand stringent control. Generally, the acceptable level for an individual impurity in this compound is set at stringent levels. google.com The qualification and use of impurity reference standards are essential for maintaining consistency and complying with global regulatory frameworks. synthinkchemicals.com

The table below outlines the typical acceptance criteria for impurities in this compound, as derived from process development and regulatory expectations.

Impurity TypeTypical Predetermined Limit (wt %)Rationale
Any single unknown impurity≤ 0.1%Standard threshold for reporting and identification as per ICH guidelines.
Specified this compound Impurities (e.g., 2b-2f)≤ 0.5%Limits are set based on the potential carry-over to the final API and safety data.
Total Impurities≤ 1.0%Ensures overall purity of the intermediate before its conversion to Amlodipine.

Data in the table is based on general industry practices and patent literature. google.com

Adherence to these limits is verified through rigorous analytical testing, ensuring that each batch of this compound is of suitable quality for use in the next manufacturing step. google.com

Analysis of Related Substances and Degradation Products

A comprehensive analysis of related substances and potential degradation products is essential for fully characterizing the impurity profile of this compound. researchgate.net This involves the use of highly sensitive and specific analytical techniques to detect, identify, and quantify impurities. nih.govchemass.si

The primary method for impurity profiling in pharmaceuticals is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. chemass.sinih.gov HPLC methods are developed to be stability-indicating, meaning they can separate the main compound from all potential impurities and degradation products. ceon.rslcms.cz For this compound and its related substances, reversed-phase HPLC is commonly employed. nih.govceon.rs Thin-Layer Chromatography (TLC) can also be used as a complementary technique for purity assessment. google.com

When an unknown impurity is detected, advanced analytical techniques are required for structural elucidation. nih.gov A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. nih.gov LC-MS provides the molecular weight of the impurity, which is a critical piece of information for its identification. chemass.silcms.cz Further characterization is typically achieved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy after isolating the impurity, for example, by preparative HPLC. researchgate.netnih.gov

Forced degradation studies are a key component of impurity analysis. ceon.rs In these studies, this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. lcms.cz This helps to identify likely degradation products that could form during storage or manufacturing, thereby establishing the degradation pathways. lcms.cznih.gov

The table below summarizes the common analytical methods used for the analysis of this compound and its related substances.

Analytical TechniquePurposeTypical Application
High-Performance Liquid Chromatography (HPLC)Detection and QuantificationSeparates this compound from its impurities for routine quality control and stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS)IdentificationProvides molecular weight information to help identify unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure ElucidationProvides detailed information about the chemical structure of isolated impurities.
Infrared (IR) SpectroscopyFunctional Group IdentificationUsed alongside NMR and MS to confirm the structure of an unknown compound.
Thin-Layer Chromatography (TLC)Qualitative Purity CheckA rapid method to assess the presence of impurities.

Through the systematic application of these analytical methods, a complete impurity profile of this compound can be established, ensuring the quality and consistency of the intermediate used in pharmaceutical production. synthinkchemicals.com

Pharmacological and Toxicological Investigations

In Vitro Assessment of Biological Activity

Direct in vitro studies on the biological activity of Phthalimidoamlodipine are not extensively available in the public domain. However, its structural similarity to amlodipine (B1666008) allows for inferences regarding its potential cellular mechanism of action.

Amlodipine, the parent compound of this compound, is a dihydropyridine (B1217469) calcium channel blocker. nih.govnih.gov Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. nih.govnih.gov This blockade reduces the influx of extracellular calcium ions, leading to vasodilation and a subsequent decrease in blood pressure. ijnrd.org Cryo-electron microscopy studies have provided insights into the binding site of amlodipine on the Cav1.1 channel, revealing the molecular basis for its high efficacy. nih.gov

Given that this compound retains the core dihydropyridine structure, it is hypothesized that it may exhibit a similar mechanism of action, modulating calcium channel activity. However, the presence of the bulky phthalimido group could significantly alter its binding affinity and efficacy compared to amlodipine. Direct cellular mechanism of action studies on this compound would be necessary to confirm this hypothesis and to quantify its activity.

Preclinical Safety Evaluation and Toxicological Profiling

A comprehensive preclinical safety evaluation is a critical step in drug development, involving in vitro and in vivo studies to establish a compound's safety and toxicity profile before human trials. nih.govamericanpharmaceuticalreview.com Such evaluations for this compound have not been detailed in accessible literature.

Information regarding the potential for adverse biological interactions of this compound is limited. Preclinical safety assessments typically investigate such interactions to ensure a candidate molecule is safe for human testing. americanpharmaceuticalreview.com Phthalimide (B116566), a structural component of this compound, is a scaffold that has been explored for various therapeutic purposes, including anticancer and antimicrobial activities. nih.govredalyc.org The biological activities of phthalimide derivatives can be diverse, and thus, the potential for off-target interactions of this compound would require specific investigation.

Structure-Activity Relationship (SAR) Studies Related to Calcium Channel Antagonism

The structure-activity relationship (SAR) of dihydropyridine calcium channel blockers like amlodipine is well-established. nih.govyoutube.com The potency and tissue selectivity of these compounds are influenced by the substituents at various positions of the dihydropyridine ring. nih.gov

Key SAR features for dihydropyridine calcium channel antagonists include:

A substituted phenyl ring at the C4 position: The nature and position of the substituent on the phenyl ring are crucial for activity.

Ester groups at the C3 and C5 positions: These groups contribute to the binding affinity.

Small alkyl groups at the C2 and C6 positions: These are generally optimal for activity. youtube.com

In this compound, the core amlodipine structure is modified by the presence of a phthalimido group attached to the ethoxymethyl side chain at the C2 position. This significant structural alteration would be expected to impact its interaction with the calcium channel binding site. The bulky and rigid phthalimido moiety could sterically hinder the optimal binding conformation, potentially reducing its calcium channel blocking activity compared to amlodipine. Quantitative structure-activity relationship (QSAR) studies would be beneficial in predicting the impact of this modification on the compound's biological activity. ijnrd.orgnih.gov

Metabolic Fate and Biotransformation Research

There is no specific research available on the metabolic fate and biotransformation of this compound. However, the metabolism of its parent compound, amlodipine, has been studied in rats, dogs, and humans. nih.gov Amlodipine undergoes extensive metabolism, with the formation of numerous metabolites that are primarily pyridine (B92270) derivatives. nih.gov The main metabolic pathways for amlodipine include the dehydrogenation of the dihydropyridine ring and reactions of the side chains, such as hydrolysis of ester bonds, hydroxylation, and oxidative deamination. nih.gov

It is plausible that this compound would undergo similar metabolic transformations, particularly the oxidation of the dihydropyridine ring. The presence of the phthalimido group introduces an additional site for potential metabolism. The stability of the phthalimido group and its influence on the metabolism of the rest of the molecule would need to be determined through dedicated in vitro and in vivo metabolic studies.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are pivotal for the effective separation of Phthalimidoamlodipine from Amlodipine (B1666008) and other related impurities. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used method for this purpose.

The development of a stability-indicating HPLC method is crucial for the accurate quantification of this compound in the presence of Amlodipine and its other degradation products. Several studies have focused on developing and validating such methods for Amlodipine besylate and its organic impurities, including this compound (often referred to as Amlodipine impurity A).

A rapid, sensitive, and robust HPLC method was developed using a Quality by Design (QbD) approach for the estimation of Amlodipine impurities. This method utilized a C18 column (150 mm x 4.6 mm, 3 µm) with a mobile phase consisting of a phosphate buffer with triethylamine (pH 2.8). A gradient elution was optimized to achieve adequate resolution between all impurities and the main analyte. The detection was carried out using a photodiode array (PDA) detector at 340 nm. The method demonstrated linearity over a range of 0.0001 mg/mL to 0.05 mg/mL for all impurities. researchgate.net

Another stability-indicating HPLC-UV method was developed for the determination of Amlodipine besylate and its seven organic impurities. This method employed a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm) and a mobile phase of 0.4% ammonium hydroxide in water and methanol (B129727), delivered in a gradient mode. The detection wavelength was set at 237 nm. nih.govnih.gov This method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. nih.gov

The following interactive data table summarizes the chromatographic conditions from a developed HPLC method for the analysis of Amlodipine and its impurities.

ParameterCondition
ColumnInertsil ODS-3, 150 × 4.6 mm, 3 µm
Column Temperature35°C
Wavelength270 nm for Imp-D and 340 nm for other impurities
Injection Volume100 µL
Run Time70 minutes
Mobile PhaseGradient elution with a phosphate buffer (pH 2.8 with triethylamine) and an organic modifier

While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, its application for the direct analysis of this compound is not widely reported in the available scientific literature. The high molecular weight and relatively low volatility of this compound may necessitate derivatization to increase its volatility for GC analysis. However, specific GC methods developed for the characterization and quantification of this compound are not readily found.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the confirmation of the chemical structure of this compound and for assessing its purity.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound. The technique provides information about the molecular weight of the compound, which is a critical piece of data for its identification. The chemical formula of this compound is C28H27ClN2O7, with a molecular weight of 539.0 g/mol . nih.gov

In studies on the degradation of Amlodipine, LC-MS/MS has been used to characterize various degradation products. One study reported a degradation product (AM2) with an m/z of 392.67, which corresponds to the loss of the phthalimido group from this compound. However, the fragmentation pattern of this degradation product was different from another reported impurity with the same mass, indicating structural isomerism. nih.gov This highlights the capability of MS/MS to differentiate between isomers and provide detailed structural information.

While MS is excellent for identification, its use for the routine quantification of this compound as an impurity is often performed in conjunction with HPLC with UV detection due to the latter's robustness and simplicity for this application.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the unambiguous confirmation of the structure of this compound.

While specific proprietary NMR data for this compound is not publicly available, the PubChem database entry for this compound indicates the existence of 13C NMR spectral information. nih.gov For a definitive structural confirmation, a complete assignment of all proton and carbon signals in the 1H and 13C NMR spectra would be required, often supported by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from degradation products, process impurities, or other excipients.

For Amlodipine, several stability-indicating HPLC methods have been developed and validated. These methods are designed to separate the main component from all potential impurities and degradation products that may form under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. nih.govijpsonline.com A novel stability-indicating HPLC method was developed for the estimation of Amlodipine in tablet formulations, where the drug was subjected to various stress conditions, and the method was able to separate the degradation peaks from the main drug peak. ijpsonline.com

A fast stability-indicating HPLC-UV method was developed to determine Amlodipine besylate and its organic impurities. The study involved subjecting Amlodipine besylate to acid, base, oxidative, thermal, and photolytic stress conditions. The degradation products were well resolved from the Amlodipine peak and its impurities, and the major degradants were analyzed by LC-MS. nih.govnih.gov Such methods are crucial for monitoring the purity of Amlodipine and, by extension, for controlling the levels of impurities like this compound.

The following interactive data table provides a summary of the validation parameters for a stability-indicating HPLC method for Amlodipine and its impurities.

Validation ParameterResults
SpecificityThe method was able to resolve Amlodipine from its impurities and degradation products.
Linearity (for impurities)Established over the range of 0.0001 mg/ml to 0.05 mg/ml. researchgate.net
AccuracyDemonstrated by recovery studies at different concentration levels.
PrecisionAssessed by repeatability and intermediate precision, with acceptable %RSD.
RobustnessEvaluated by making small, deliberate variations in method parameters.

Method Validation for Regulatory Compliance

Method validation is a critical component in the development and implementation of analytical procedures for pharmaceutical compounds. For this compound, a potential impurity or related substance of Amlodipine, robust analytical method validation is essential to ensure that the method is suitable for its intended purpose and complies with regulatory standards set by bodies such as the International Council for Harmonisation (ICH). europa.euchromatographyonline.com The validation process provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. slideshare.net

The validation of an analytical method for quantifying this compound typically encompasses several key performance characteristics: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. pharmaguddu.comresearchgate.net These parameters collectively ensure the reliability, consistency, and accuracy of the analytical data. ijcrt.org

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main compound (Amlodipine), other impurities, degradation products, or placebo components. researchgate.neteijppr.com For a stability-indicating method, specificity is demonstrated by showing that the analyte peak is resolved from peaks of degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light). scispace.comnih.gov In high-performance liquid chromatography (HPLC) methods, this is often confirmed by ensuring baseline resolution between the this compound peak and other adjacent peaks. nih.gov The use of a photodiode array (PDA) detector can further establish peak purity, confirming that the chromatographic peak for this compound is not co-eluting with other substances. researchgate.net

Linearity

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. eijppr.com For this compound, this is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. eijppr.comresearchgate.net

Table 1: Linearity Data for Amlodipine and Related Compounds

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
Amlodipine5-250.998 jocpr.com
Amlodipine Besylate25-200> 0.999 nih.gov
Amlodipine Besylate35-1050.99996 jddtonline.info
S(-) Amlodipine0.5-80.99 japer.in

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net It is often determined by recovery studies, where a known amount of the this compound standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). researchgate.netjocpr.com The percentage recovery of the analyte is then calculated. High recovery rates, typically within 98-102%, demonstrate the accuracy of the method. slideshare.net

Table 2: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)Reference
Amlodipine50%99.89 jocpr.com
100%99.92
150%99.95
Amlodipine80%, 100%, 120%100.29 eijppr.com
Amlodipine Besylate-99.50 - 99.91 jddtonline.info

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time under the same operating conditions. slideshare.net

Intermediate Precision (Ruggedness): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. slideshare.neteijppr.com

Precision is reported as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD value (typically less than 2%) indicates a high degree of precision. researchgate.netresearchgate.net

Table 3: Precision Data (%RSD)

ParameterAnalyte%RSDReference
System PrecisionAmlodipine0.33 eijppr.com
Method Precision (Repeatability)Amlodipine0.34 eijppr.com
Intermediate PrecisionAmlodipine0.17 eijppr.com
Intra-day PrecisionS(-) Amlodipine0.025 japer.in
Inter-day PrecisionS(-) Amlodipine0.022 japer.in

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. eijppr.comadvancedplatingtech.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. advancedplatingtech.com These limits are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comfishersci.com

Table 4: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Amlodipine0.782.2 jocpr.com
Amlodipine Besylate0.351.05 nih.gov
Amlodipine0.140.47 fishersci.com
S(-) Amlodipine0.06740.0204 japer.in

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comlabmanager.com This provides an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method, these variations might include changes in the mobile phase composition (e.g., ±5% acetonitrile), pH of the buffer (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). jocpr.comresearchgate.net The method is considered robust if the results (e.g., retention time, peak area) remain within acceptable limits, with low %RSD values, despite these changes. researchgate.net

Table 5: Robustness Testing Parameters and Observations

Parameter VariedVariationObservation (%RSD)Reference
Mobile Phase Variation± 2%< 2.0 jocpr.com
Flow Rate Variation± 0.1 mL/min< 2.0 researchgate.net
Wavelength Variation± 2 nm< 2.0 jocpr.com
Mobile Phase pH± 0.2< 2.0 researchgate.net
Column Temperature± 5 °C< 2.0 researchgate.net

By thoroughly validating these analytical parameters according to regulatory guidelines, a high degree of assurance is provided that the method for quantifying this compound is reliable, accurate, and fit for its intended purpose in a quality control environment.

Computational Chemistry and Molecular Modeling Studies

Application of Quantum Chemical Methods for Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in calculating the electronic structure and predicting a wide range of molecular properties. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which properties like molecular geometry, energetics, and electronic characteristics can be derived. tandfonline.comdergipark.org.tr For Phthalimidoamlodipine, these calculations provide a foundational understanding of its intrinsic chemical nature.

DFT and other ab initio methods are used to compute key descriptors that govern the molecule's behavior nih.gov:

Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, including bond lengths and angles. tandfonline.com

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.comtandfonline.com

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. tandfonline.com

Below are some computed molecular properties for this compound.

PropertyValueReference
Molecular FormulaC28H27ClN2O7 nih.gov
Molecular Weight539.0 g/mol nih.gov
Exact Mass538.1506789 Da nih.gov
XLogP34.6 nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While quantum methods provide a static picture of the most stable state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and time-dependent behavior of molecules. nih.gov

Conformational Analysis aims to identify the set of stable three-dimensional structures (conformers) a molecule can adopt and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred shapes is crucial as the conformation dictates how it can interact with other molecules, such as biological receptors. A study on the related compound Amlodipine (B1666008) Besylate used Hartree-Fock calculation methods to determine its geometry and find the conformation with the minimum potential energy, which was calculated to be 46.219 Kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations provide a "movie" of molecular motion over time by solving Newton's equations of motion for all atoms in the system. nih.govmetu.edu.tr An MD simulation of this compound would reveal:

Flexibility of Functional Groups: Identification of which parts of the molecule are rigid and which are more flexible.

Solvent Interactions: How the molecule interacts with its surrounding environment, such as water.

Complex Stability: When simulated in complex with a biological target, MD can assess the stability of the binding over time. japsonline.com

In studies of other dihydropyridine (B1217469) derivatives, MD simulations have been essential to confirm the stability of ligand-protein complexes, showing that the docked conformation remains stable over simulation times of tens to hundreds of nanoseconds. nih.govjapsonline.com

Ligand-Protein Interaction Studies

This compound is a derivative of Amlodipine, a well-known calcium channel blocker. nih.gov Therefore, its potential biological activity would likely involve interaction with the L-type calcium channel. Molecular docking is the primary computational tool used to predict how a ligand (like this compound) binds to the active site of a protein receptor. japsonline.com

The process involves:

Obtaining the 3D structures of both the ligand and the protein target (often from crystallographic databases like the Protein Data Bank). tandfonline.com

Using a docking algorithm to systematically search for the best physical fit between the ligand and the protein's binding pocket.

Evaluating each potential binding pose with a scoring function, which estimates the binding affinity (often in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.

Numerous in silico studies have been performed on Amlodipine and its analogues, providing a strong basis for predicting the interactions of this compound. These studies identify key amino acid residues within the calcium channel that form hydrogen bonds and hydrophobic interactions with the dihydropyridine core and its substituents. japsonline.com

CompoundProtein Target (PDB ID)Reported Binding Affinity (kcal/mol)Reference
AmlodipineCalcium Channel (5KMD)-5.6
Amlodipine-based drugCalcium Channel-7.2 japsonline.comjapsonline.com
Designed Dihydropyridine Derivative (Compound 10)Calcium Channel (5KLB)-9.99 japsonline.comjapsonline.com
Designed Amlodipine Bio-isostere (P7)Calcium Channel (5KMD)-8.8

This table presents data for Amlodipine and related derivatives to illustrate the typical binding affinities observed in docking studies against calcium channels.

In Silico Prediction of Reactivity and Stability

The chemical reactivity and stability of a pharmaceutical compound are critical properties. In silico methods, leveraging quantum chemical calculations, can predict these attributes by analyzing electronic descriptors. metu.edu.tr

Key parameters used to predict reactivity include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A large ΔE generally correlates with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.com

Chemical Hardness (η) and Softness (S): These concepts quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons.

These computational predictions can be correlated with experimental data from forced degradation studies, which are used to understand how a drug breaks down under stress conditions like acid, base, oxidation, and light. ulisboa.ptnih.gov For Amlodipine, a primary degradation pathway is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring. nih.gov Computational models could predict the susceptibility of the dihydropyridine ring in this compound to such oxidative reactions by identifying it as a reactive "soft spot" in the molecule.

Computational ParameterInterpretationPredicted Property
Large HOMO-LUMO GapHigh energy required for electron excitationHigh Stability, Low Reactivity
Small HOMO-LUMO GapLow energy required for electron excitationLow Stability, High Reactivity
High Chemical HardnessResistant to change in electron configurationHigh Stability
High Chemical SoftnessEasily changes electron configurationHigh Reactivity

Computational Approaches to Understanding Impurity Formation Pathways

This compound is itself a known process-related impurity and potential degradant of Amlodipine. nih.gov Understanding how such impurities form is a critical aspect of drug development and safety assessment. Computational chemistry offers powerful methods to elucidate these formation pathways.

By using quantum mechanics (like DFT), chemists can model the proposed chemical reactions that lead from the parent drug (Amlodipine) to the impurity (this compound). This involves:

Mapping the Reaction Coordinate: The entire chemical transformation is simulated, from reactants to products, through a transition state.

Calculating Activation Energies: The energy barrier (activation energy) for each potential degradation pathway is calculated. A reaction with a lower activation energy is considered more kinetically favorable and thus more likely to occur under given conditions.

Identifying Intermediates: The simulation can identify any transient intermediate molecules that are formed during the reaction.

Experimental forced degradation studies on Amlodipine show it is susceptible to degradation under acidic, basic, and photolytic conditions. ulisboa.ptnih.govresearchgate.net Computational models can be used to simulate, for example, the mechanism of hydrolysis or oxidation, thereby providing a molecular-level explanation for the observed formation of this compound and other related substances. Specialized software programs also exist that use knowledge-based systems to predict potential degradation pathways for a given molecule. acs.org

De Novo Design Principles and Rational Drug Design

Rational drug design is an inventive process that uses structural information from a biological target and/or an existing ligand to design new, more effective drug candidates. tandfonline.com The Amlodipine scaffold, a 1,4-dihydropyridine (B1200194), is a "privileged structure" that can be modified to create new derivatives with potentially improved properties. nih.gov

Computational tools are central to this process:

Structure-Activity Relationship (SAR) Analysis: By computationally analyzing a series of known dihydropyridine derivatives and their activities, models can be built to understand which structural features are essential for biological function.

Quantitative Structure-Activity Relationship (QSAR): These are mathematical models that correlate calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally determined biological activity. nih.govtandfonline.com A validated QSAR model can predict the activity of newly designed, yet-to-be-synthesized molecules.

De Novo Design: This approach uses algorithms to design novel molecules from scratch or by modifying a starting scaffold like this compound. The process often involves:

Identifying a key pharmacophore within the starting molecule.

Using computational software to "grow" new functional groups or fragments onto the scaffold.

Evaluating the newly designed molecules for their predicted binding affinity (via docking), ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and synthetic accessibility.

Several studies have successfully employed these in silico strategies to design novel 1,4-dihydropyridine-based calcium channel blockers with binding affinities predicted to be superior to that of Amlodipine itself. nih.gov

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry for Sustainable Phthalimidoamlodipine Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and the synthesis of this compound is a prime candidate for such advancements. drugpatentwatch.com Future research will likely focus on developing more sustainable production methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. drugpatentwatch.com

Key areas of exploration include:

Alternative Solvents: Research into the use of greener solvents, such as water or other benign alternatives, to replace traditional, more hazardous organic solvents in the synthesis process. nih.gov

Catalysis: The development and implementation of more efficient catalytic methods, including biocatalysis and heterogeneous catalysis, can lead to higher yields and fewer byproducts. drugpatentwatch.com

Continuous Flow Processing: Shifting from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and resource efficiency. drugpatentwatch.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov

These green chemistry approaches not only contribute to environmental sustainability but can also lead to more cost-effective and safer manufacturing processes for this compound. pharmasalmanac.com

Exploration of this compound Analogues in Drug Discovery Research

While this compound is primarily known as a precursor to Amlodipine (B1666008), its core structure presents opportunities for the discovery of novel therapeutic agents. The phthalimide (B116566) moiety is a recognized pharmacophore with a wide range of biological activities. Future research could focus on the synthesis and screening of this compound analogues for various pharmacological targets.

Studies on other phthalimide derivatives have revealed their potential as antimicrobial and antitubercular agents. worldpharmatoday.com Similarly, research into Amlodipine analogues has aimed to identify new antibacterial drugs with potentially fewer cardiovascular side effects. gmpinsiders.com This suggests that novel analogues of this compound could be designed and evaluated for a spectrum of activities, including but not limited to:

Antimicrobial and antifungal activity

Antimalarial properties nih.gov

Anti-inflammatory effects

Anticancer activity

Computational and chemoinformatics techniques can be employed to design and predict the activity of new structural analogues, guiding synthetic efforts towards compounds with a higher probability of desired biological effects. gmpinsiders.com

Development of Next-Generation Analytical Platforms for Impurity Profiling

Ensuring the purity of this compound is critical for the quality and safety of the final Amlodipine drug product. The development of advanced analytical platforms is essential for the comprehensive identification and quantification of impurities. Future research in this area will focus on methods that offer higher sensitivity, selectivity, and speed.

Emerging technologies and their application to this compound impurity profiling include:

Ultra-High Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS): These hyphenated techniques are powerful tools for the detection, identification, and structural elucidation of trace-level impurities. veeprho.com

Supercritical Fluid Chromatography (SFC): Presents a greener alternative to normal-phase HPLC, using supercritical carbon dioxide as the mobile phase. drugbank.com

Process Analytical Technology (PAT): The integration of real-time analytical monitoring into the manufacturing process allows for better control over impurity formation. gradientcorp.com

These next-generation platforms will enable a more thorough understanding and control of the impurity profile of this compound, aligning with the principles of Quality by Design (QbD). gradientcorp.com

Long-Term Impact Assessment of this compound Impurity in Pharmaceutical Products

The presence of impurities in pharmaceutical products, even at trace levels, can have long-term consequences for patient safety. veeprho.comaquigenbio.com While this compound itself is an intermediate, any impurities that are not effectively removed during the conversion to Amlodipine could potentially be present in the final drug product. Therefore, a critical area of future research is the long-term impact assessment of such impurities.

This involves:

Toxicological Evaluation: Conducting thorough toxicological studies, including genotoxicity and carcinogenicity assessments, for any identified impurities. nih.gov The level of concern and the necessary extent of testing are guided by regulatory frameworks such as the ICH M7 guideline, which classifies impurities based on their potential for mutagenicity. veeprho.com

Risk Assessment: Employing risk assessment methodologies to determine acceptable limits for impurities based on their potential to cause adverse health effects over a patient's lifetime. nih.gov This includes the derivation of a Permitted Daily Exposure (PDE). gradientcorp.com

Stability Studies: Assessing the potential for impurities to form over the shelf-life of the drug product under various storage conditions. gmpinsiders.com

A comprehensive understanding of the long-term effects of this compound-related impurities is essential for ensuring the enduring safety and efficacy of Amlodipine medications. aquigenbio.com

Collaborative Research Initiatives in Pharmaceutical Development

Advancing the science and technology associated with this compound will be significantly enhanced through collaborative research initiatives. The complexity of modern drug development necessitates partnerships between various stakeholders to foster innovation and accelerate progress. drugbank.com

Future progress in the field of this compound can be driven by models of collaboration such as:

Academia-Industry Partnerships: Academic institutions can contribute fundamental research and novel synthetic methodologies, while pharmaceutical companies provide the resources and expertise for development, scaling up, and navigating the regulatory landscape. worldpharmatoday.comdrugbank.com Such collaborations have historically been instrumental in bringing new therapies to market. 54.209.11

Public-Private Partnerships (PPPs): These collaborations, often involving government or non-profit organizations, can address broader challenges such as the development of green manufacturing technologies or the establishment of shared databases for impurity toxicology.

Open Innovation Models: In an open innovation framework, companies and research institutions can share knowledge and data to solve common problems, such as the development of new analytical standards or predictive models for impurity formation. drugpatentwatch.com This approach can de-risk early-stage research and create a foundation of shared knowledge. drugpatentwatch.com

By fostering a collaborative ecosystem, the pharmaceutical community can more effectively address the challenges and opportunities in the lifecycle of this compound, from sustainable production to ensuring the safety of the final medicinal product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.